N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide

Catalog No.
S13380250
CAS No.
82560-22-3
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenza...

CAS Number

82560-22-3

Product Name

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-10-6-11(2)8-12(7-10)15(19)17-14-9-13(18-20-14)16(3,4)5/h6-9H,1-5H3,(H,17,19)

InChI Key

PKVFKAQJQVEIJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C)C

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide is a chemical compound with the molecular formula C16H20N2O2C_{16}H_{20}N_{2}O_{2} and a molecular weight of 272.34 g/mol. This compound features a benzamide structure with a tert-butyl group and an oxazole ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science .

The compound is characterized by its distinctive functional groups, which include an oxazole ring that may impart specific biological activities, as well as a dimethylbenzamide moiety that enhances lipophilicity and biological interactions.

Typical of amides and oxazoles. Potential reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the amide can act as a nucleophile in substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The oxazole ring can undergo electrophilic aromatic substitution or nucleophilic attack leading to further functionalization.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide can be achieved through several methods:

  • Condensation Reaction: Reacting 3-tert-butyl-1,2-oxazole with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) can yield the desired amide.
  • Oxazole Formation: Starting from appropriate aldehydes and ketones, oxazole rings can be constructed through cyclization reactions followed by subsequent amide formation.
  • Functional Group Modifications: Existing compounds with similar structures can be modified to introduce the oxazole moiety or tert-butyl group.

These methods illustrate the compound's synthetic accessibility for research purposes.

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its unique biological activity.
  • Material Science: In the formulation of polymers or materials that require specific thermal or mechanical properties.
  • Chemical Research: As a reagent in organic synthesis or as a probe in biological studies.

Interaction studies involving N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide may focus on:

  • Protein Binding Studies: Understanding how this compound interacts with target proteins can elucidate its mechanism of action.
  • Receptor Binding Assays: Evaluating its affinity for various receptors may provide insights into its therapeutic potential.

Such studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide. Here are some notable examples:

Compound NameCAS NumberStructural Features
1-tert-butyl-3,5-dimethylbenzene98-19-1Contains a tert-butyl group and dimethyl groups
N-(4-methylphenyl)acetamide103-81-1Contains an acetamide structure
3-methylisoxazole10030-85-0Contains an isoxazole ring
N-(4-tert-butylphenyl)acetamide10420-89-0Similar amide structure with tert-butyl group

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide is unique due to its combination of an oxazole ring with specific substituents that may enhance its biological activity compared to other compounds listed. Its potential for diverse applications in drug development and material science further distinguishes it within this class of compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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